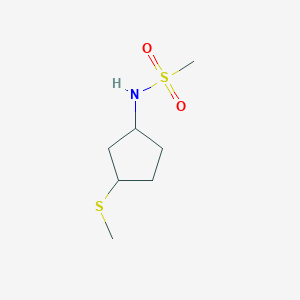
N-(3-methylsulfanylcyclopentyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylsulfanylcyclopentyl)methanesulfonamide, also known as AF64394, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a small molecule inhibitor that has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
N-(3-methylsulfanylcyclopentyl)methanesulfonamide acts as a small molecule inhibitor by binding to specific enzymes and blocking their activity. The exact mechanism of action of this compound varies depending on the target enzyme, but it generally involves the inhibition of key biochemical pathways involved in disease progression.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in tumor cells, inhibit angiogenesis (the formation of new blood vessels), and suppress metastasis (the spread of cancer to other parts of the body). In cardiovascular disease, this compound has been found to reduce oxidative stress, improve endothelial function, and decrease inflammation. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylsulfanylcyclopentyl)methanesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method, low cost, and broad range of potential applications. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity and the need for further studies to determine optimal dosage and administration methods.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-methylsulfanylcyclopentyl)methanesulfonamide. One area of interest is the development of new derivatives of this compound with improved efficacy and specificity for specific target enzymes. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound in different disease contexts.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is relatively straightforward, and it has been found to exhibit a wide range of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound. Overall, this compound has the potential to be a valuable tool for understanding and treating various diseases.
Synthesemethoden
The synthesis of N-(3-methylsulfanylcyclopentyl)methanesulfonamide involves the reaction of 3-methylthiophene with cyclopentanone in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with methanesulfonyl chloride to yield this compound. The synthesis of this compound is relatively straightforward and can be achieved in a few steps, making it a popular choice for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-methylsulfanylcyclopentyl)methanesulfonamide has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of tumor cells by targeting specific enzymes involved in cell proliferation. In cardiovascular disease, this compound has been shown to reduce inflammation and improve vascular function. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(3-methylsulfanylcyclopentyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S2/c1-11-7-4-3-6(5-7)8-12(2,9)10/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVRJNPUAHWLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)
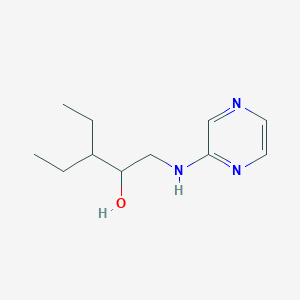
![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)
![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)
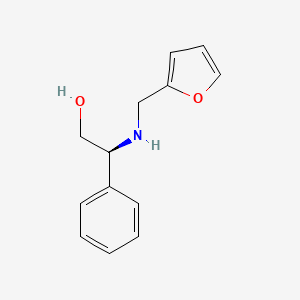
![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)
![N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)
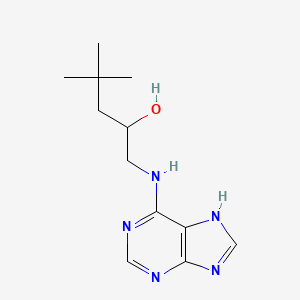
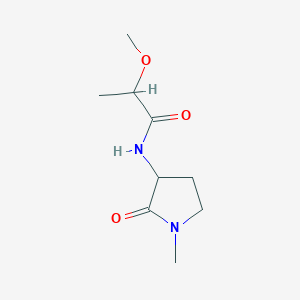
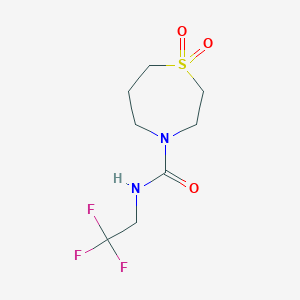
![[2-[(4-Methylpyrimidin-2-yl)amino]cyclohexyl]methanol](/img/structure/B6629026.png)
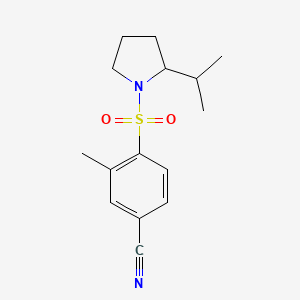
![4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)
